4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a brominated benzoxazole derivative. This compound is characterized by the presence of three bromine atoms attached to a benzoxazole ring system. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine typically involves the bromination of a benzoxazole precursor. One common method includes the reaction of 2-(4-bromophenyl)-1,3-benzoxazole with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Material Science: Explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Another brominated compound with similar structural features but different biological activities.
5,7-Dibromo-1,3-benzoxazole: A related benzoxazole derivative with bromine atoms at different positions.
Uniqueness
4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple bromine atoms enhance its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4,6-dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br3N2O/c14-7-3-1-6(2-4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGZCLNRHKYSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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